molecular formula C20H16F3N5O3S B4346897 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4346897
M. Wt: 463.4 g/mol
InChI Key: YWJQNXGMNYRFON-UHFFFAOYSA-N
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Description

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps. The process begins with the preparation of the 3,5-dimethyl-4-nitro-1H-pyrazole core, followed by the introduction of the thioether linkage and the nicotinonitrile moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine
  • **2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-(4-methoxyphenyl)-6-(trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O3S/c1-11-18(28(29)30)12(2)27(26-11)10-32-19-16(9-24)15(8-17(25-19)20(21,22)23)13-4-6-14(31-3)7-5-13/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJQNXGMNYRFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC)C#N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 5
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

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